molecular formula C8H3BrINO2 B1412545 3-Bromo-5-cyano-4-iodobenzoic acid CAS No. 1805248-02-5

3-Bromo-5-cyano-4-iodobenzoic acid

Cat. No. B1412545
CAS RN: 1805248-02-5
M. Wt: 351.92 g/mol
InChI Key: YQUQMIRGDYGMBL-UHFFFAOYSA-N
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Description

3-Bromo-5-cyano-4-iodobenzoic acid (BrIBA) is a halogen-substituted carboxylic acid. Its chemical formula is C₇H₄BrIO₂ , and it has a molecular weight of 326.91 g/mol . This compound contains both bromine and iodine atoms, making it an intriguing target for synthetic chemistry and pharmaceutical research.


Synthesis Analysis

BrIBA can be synthesized through various methods, including halogenation reactions or functional group transformations. One common approach involves introducing the bromine and iodine substituents onto a benzoic acid scaffold. Researchers have reported the preparation of BrIBA as a starting reagent for several other compounds, such as phenyl (3-bromo-5-iodo)benzoate and methyl 3-bromo-5-iodobenzoate .


Chemical Reactions Analysis

  • BrIBA can be converted into phenyl (3-bromo-5-iodo)benzoate, which finds applications in organic synthesis .

Physical And Chemical Properties Analysis

  • Melting Point : BrIBA exhibits a melting point range of 219-221°C .

properties

IUPAC Name

3-bromo-5-cyano-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrINO2/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUQMIRGDYGMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)I)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-cyano-4-iodobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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